Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dipropan-2-yl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate , which systematically describes its molecular architecture. The name delineates:
- Dihydropyridine core : A 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups.
- Ester functionalities : Diisopropyl esters at positions 3 and 5.
- Pyrazole-nitrophenyl hybrid : A 1-phenyl-3-(3-nitrophenyl)pyrazole moiety at position 4.
The molecular formula is C₃₀H₃₂N₄O₆ , with a molecular weight of 544.6 g/mol . Key structural features include:
- A planar 1,4-dihydropyridine ring that facilitates π-π stacking interactions.
- A nitro group (-NO₂) on the phenyl ring, introducing electron-withdrawing effects.
- Steric bulk from the diisopropyl esters, which may influence solubility and membrane permeability.
Structural Identification Techniques :
- Nuclear magnetic resonance (NMR) spectroscopy : Assigns proton environments, such as the deshielded protons on the dihydropyridine ring (δ 4.5–5.5 ppm).
- Mass spectrometry : Confirms molecular weight via parent ion peaks at m/z 544.6.
- X-ray crystallography (if available): Resolves the spatial arrangement of the pyrazole-DHP hybrid.
| Property | Value |
|---|---|
| Molecular formula | C₃₀H₃₂N₄O₆ |
| Molecular weight | 544.6 g/mol |
| Key functional groups | DHP, pyrazole, nitro, ester |
| Hybrid architecture | Pyrazole-DHP-nitrophenyl conjugate |
Historical Context in 1,4-Dihydropyridine (DHP) Chemistry
1,4-Dihydropyridines have been pivotal in medicinal chemistry since the 1970s, primarily as calcium channel blockers (e.g., nifedipine). The Hantzsch synthesis—a multicomponent reaction involving aldehydes, β-ketoesters, and ammonia—historically enabled access to DHPs. Over time, structural modifications aimed to enhance selectivity and reduce off-target effects. The integration of heterocycles like pyrazole into DHP frameworks emerged in the 2000s, driven by the need for multifunctional ligands capable of modulating diverse biological targets.
This compound exemplifies the third-generation DHP design , where:
Significance of Pyrazole-DHP Hybrid Architectures in Medicinal Chemistry
Pyrazole-DHP hybrids represent a strategic fusion of two pharmacologically privileged scaffolds:
- Pyrazole : A five-membered diazole ring with nitrogen atoms at positions 1 and 2, known for antimicrobial, anti-inflammatory, and kinase inhibitory activities.
- DHP : A redox-active heterocycle with proven utility in cardiovascular and neurological therapeutics.
Synergistic Advantages :
- Enhanced binding affinity : The pyrazole’s nitrogen atoms participate in hydrogen bonding with biological targets (e.g., ATP-binding pockets).
- Tunable electron density : The nitrophenyl group modulates the DHP ring’s oxidation potential, influencing antioxidant or pro-oxidant behavior.
- Improved pharmacokinetics : Diisopropyl esters increase lipophilicity, potentially enhancing blood-brain barrier penetration.
Therapeutic Implications :
Properties
Molecular Formula |
C30H32N4O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(15-21)34(37)38/h7-18,27,31H,1-6H3 |
InChI Key |
ZYFPRCLTLBNQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Dicarboxylic Acid
Transesterification from Dimethyl Ester
-
Starting Material: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dimethyl ester
-
Reagents: Isopropyl alcohol, titanium(IV) isopropoxide (catalyst)
-
Conditions:
Comparative Analysis:
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Yield | 40–45% | 55–60% |
| Byproduct Formation | High (water removal) | Low (volatile methanol) |
| Scalability | Limited by azeotropes | Suitable for continuous flow |
Industrial-Scale Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance efficiency and safety. A representative protocol involves:
-
Reactor Setup:
-
Process Parameters:
-
Flow rate: 2–5 mL/min
-
Residence time: 15–30 minutes
-
Temperature: 120°C (Hantzsch), 90°C (pyrazole)
-
-
Advantages:
Purification and Characterization
Final purification employs gradient recrystallization:
-
Solvent System: Ethyl acetate/hexane (3:1 to 1:3 ratio)
-
Key Spectroscopic Data:
Challenges and Optimization Strategies
Nitro Group Reduction Side Reactions
The electron-deficient 3-nitrophenyl group can undergo partial reduction during esterification. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Dimethyl and diethyl esters in analogues (e.g., ) are associated with crystallinity and ease of synthesis.
Pyrazole Substituent Effects :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may influence redox properties or intermolecular interactions (e.g., hydrogen bonding) .
- In contrast, the 4-methylphenyl substituent in adds hydrophobicity, possibly enhancing membrane permeability.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structure analyses of related compounds (e.g., ) reveal that hydrogen-bonding networks are critical for stabilizing molecular conformations. For example:
- In the dimethyl analogue , the DHP core forms intermolecular N–H···O hydrogen bonds with carboxylate groups, creating a layered crystal packing.
- The nitro group in the target compound could participate in additional dipole-dipole interactions or π-stacking, as observed in nitrophenyl-containing pharmaceuticals .
Pharmacological Potential (Inferred from Analogues)
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogues:
- Calcium Channel Modulation: DHPs like nifedipine are well-known L-type calcium channel blockers. Substituents on the DHP ring (e.g., 2,6-dimethyl groups) influence potency and selectivity .
- Antimicrobial Activity: Pyrazole derivatives with nitrophenyl groups exhibit notable antimicrobial properties, as seen in , where the 4-methylphenyl variant showed moderate activity against Staphylococcus aureus.
Biological Activity
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources and includes relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a pyridine ring fused with a dihydropyridine structure, and is characterized by the presence of nitrophenyl and pyrazole moieties. Its molecular formula is with a molecular weight of approximately 574.6 g/mol. The intricate structure contributes to its biological reactivity and specificity.
Research indicates that the compound may interact with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess binding affinities and kinetics, providing insights into its mechanism of action .
Biological Activities
The biological activities of this compound include:
- Vasodilation : Similar to its analogs like Nicardipine, it may exhibit vasodilatory effects, making it potentially useful in treating cardiovascular diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Study 1: Vasodilatory Effects
A study focusing on the vasodilatory effects of similar compounds found that dihydropyridine derivatives effectively reduced blood pressure in hypertensive animal models. This compound showed promising results in enhancing cerebral blood flow .
Study 2: Antimicrobial Activity
In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Data Table: Biological Activity Overview
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step protocol, typically starting with the Hantzsch dihydropyridine synthesis. Key steps include:
- Condensation of substituted pyrazole aldehydes with β-keto esters under reflux in ethanol or methanol.
- Use of ammonium acetate as a catalyst and acetic acid as a proton source for cyclization .
- Optimization of temperature (60–80°C) and solvent polarity (e.g., ethanol vs. THF) to improve yield (65–85%) and minimize by-products like unreacted intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and dihydropyridine ring planarity. For example, the 3-nitrophenyl group shows characteristic aromatic proton splitting (δ 7.5–8.2 ppm) and nitro-group deshielding effects .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, dihedral angles, and hydrogen-bonding networks. The dihydropyridine ring typically exhibits a boat conformation, with the nitro group influencing packing via C–H···O interactions .
- IR Spectroscopy : Stretching frequencies for ester carbonyls (1700–1750 cm) and nitro groups (~1520 cm) validate functional groups .
Q. What are the common by-products during synthesis, and how are they characterized?
By-products include:
- Uncyclized intermediates : Detected via TLC and HPLC-MS, characterized by incomplete β-keto ester condensation.
- Oxidation products : Formation of pyridine derivatives (non-dihydro forms) under prolonged heating, identified by loss of H NMR dihydropyridine signals (δ 4.8–5.2 ppm) .
- Diastereomers : Resolved using chiral HPLC or fractional crystallization, with stereochemistry confirmed via NOESY .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro vs. methoxy groups) impact biological activity?
Substituent effects are evaluated using structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., nitro) : Enhance binding to cytochrome P450 enzymes via dipole interactions, increasing antimicrobial potency .
- Electron-donating groups (e.g., methoxy) : Improve solubility but reduce target affinity due to steric hindrance .
- Halogen substituents (e.g., chloro) : Boost anticancer activity by inducing DNA intercalation, as seen in MTT assays against HeLa cells (IC = 12–18 μM) .
Table 1: Substituent Effects on Biological Activity
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB ID 1T29 for CYP450). The nitro group shows hydrogen bonding with Arg105, while the pyrazole ring engages in hydrophobic contacts .
- Molecular Dynamics (GROMACS) : Predicts stability of ligand-protein complexes over 100 ns simulations. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA = −35 kcal/mol) .
- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to design analogs with optimized logP and pKa .
Q. How to resolve contradictions in reported biological data across structural analogs?
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays .
- Metabolic Stability : Evaluate hepatic microsome degradation (e.g., t in rat liver S9 fractions) to account for prodrug activation .
Methodological Challenges
Q. What strategies improve diastereomeric purity during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-proline to induce asymmetry in the pyrazole-dihydropyridine junction .
- Dynamic Kinetic Resolution : Employ Pd/C catalysts under H to epimerize intermediates .
- Crystallization-Induced Asymmetry : Seed reactions with enantiopure crystals to bias nucleation .
Q. How to validate hydrogen-bonding patterns in crystal structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
